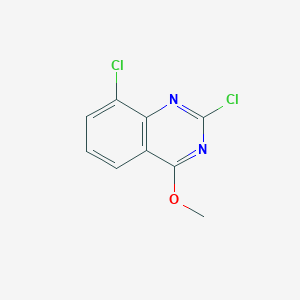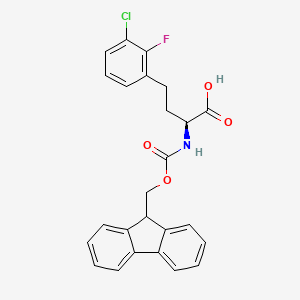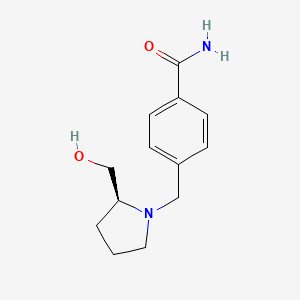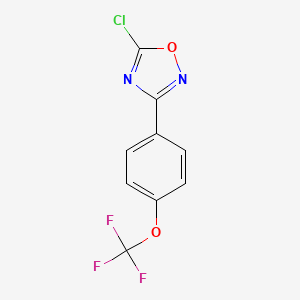
Methyl 3-(3-(4-chlorophenyl)acrylamido)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(3-(4-chlorophenyl)acrylamido)propanoate is an organic compound with the molecular formula C13H14ClNO3. It is a derivative of propanoic acid and features a chlorophenyl group attached to an acrylamide moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-(4-chlorophenyl)acrylamido)propanoate typically involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base to form 4-chlorocinnamic acid. This intermediate is then reacted with methyl acrylate and a suitable catalyst to yield the final product. The reaction conditions often include temperatures ranging from 50°C to 100°C and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Methyl 3-(3-(4-chlorophenyl)acrylamido)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acrylamide moiety to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 3-(3-(4-chlorophenyl)acrylamido)propanoic acid.
Reduction: Formation of 3-(3-(4-chlorophenyl)amino)propanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 3-(3-(4-chlorophenyl)acrylamido)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 3-(3-(4-chlorophenyl)acrylamido)propanoate involves its interaction with specific molecular targets. The acrylamide moiety can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The chlorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- Methyl 3-(4-chlorophenyl)propanoate
- Methyl 3-(3-(4-bromophenyl)acrylamido)propanoate
- Methyl 3-(3-(4-fluorophenyl)acrylamido)propanoate
Uniqueness
Methyl 3-(3-(4-chlorophenyl)acrylamido)propanoate is unique due to the presence of both the acrylamide and chlorophenyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, the chlorophenyl group may provide enhanced stability and specific interactions with biological targets.
属性
分子式 |
C13H14ClNO3 |
|---|---|
分子量 |
267.71 g/mol |
IUPAC 名称 |
methyl 3-[[(Z)-3-(4-chlorophenyl)prop-2-enoyl]amino]propanoate |
InChI |
InChI=1S/C13H14ClNO3/c1-18-13(17)8-9-15-12(16)7-4-10-2-5-11(14)6-3-10/h2-7H,8-9H2,1H3,(H,15,16)/b7-4- |
InChI 键 |
QQWGLGLNJDFCHB-DAXSKMNVSA-N |
手性 SMILES |
COC(=O)CCNC(=O)/C=C\C1=CC=C(C=C1)Cl |
规范 SMILES |
COC(=O)CCNC(=O)C=CC1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


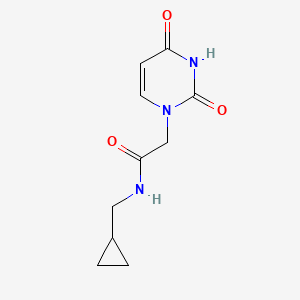

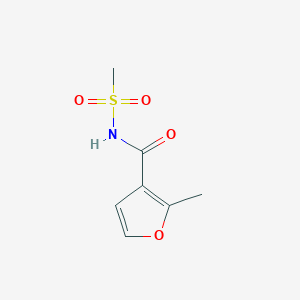

![2-(Bicyclo[2.2.1]heptan-1-yl)acetaldehyde](/img/structure/B14902428.png)

![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B14902445.png)
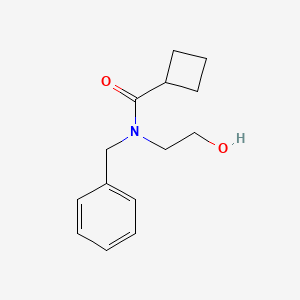

![3-hydroxy-N-[4-(naphthalen-1-ylamino)-4-oxobutyl]quinoxaline-1(2H)-carboxamide](/img/structure/B14902461.png)
